2,3-Butanediamine, (R*,R*)-
CAS No.: 52165-57-8
Cat. No.: VC16536158
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52165-57-8 |
|---|---|
| Molecular Formula | C4H12N2 |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | (2R,3R)-butane-2,3-diamine |
| Standard InChI | InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
| Standard InChI Key | GHWVXCQZPNWFRO-QWWZWVQMSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C)N)N |
| Canonical SMILES | CC(C(C)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
2,3-Butanediamine, (R*,R*)-, also known as DL-2,3-diaminobutane, belongs to the class of vicinal diamines. Its IUPAC name is -butane-2,3-diamine, with the SMILES notation . The molecule features two amine groups on adjacent carbon atoms, creating a chiral center that yields enantiomeric pairs. The -configuration distinguishes it from the meso form () and the other enantiomer () .
Table 1: Key Identifiers of 2,3-Butanediamine, (R*,R*)-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 20699-48-3, 52165-57-8 | |
| Molecular Formula | ||
| Molecular Weight | 88.15 g/mol | |
| XLogP3-AA | -0.8 | |
| Boiling Point | 44–60°C (isomer-dependent) |
Stereochemical Considerations
The compound’s chirality arises from the spatial arrangement of its amine groups. X-ray crystallography studies of cobalt complexes, such as , reveal axial methyl groups that stabilize the coordination geometry . This stereospecificity is pivotal in asymmetric synthesis, where the -enantiomer induces specific configurations in chiral products.
Synthesis and Isolation
Synthetic Routes
The primary methods for synthesizing 2,3-butanediamine include:
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Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole: Treatment with barium hydroxide yields racemic 2,3-butanediamine, which is subsequently resolved into enantiomers .
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Reduction of Dimethylglyoxime: Lithium aluminium hydride () reduces the oxime groups to amines, producing a mixture of stereoisomers .
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Microbial Synthesis: Engineered Escherichia coli strains ferment glucose to produce bio-based 2,3-butanediamine, offering a sustainable alternative.
Enantiomeric Resolution
Fractional crystallization of hydrochlorides separates the meso () form from the - and -enantiomers. Tartrate salts further resolve the enantiomers via diastereomeric crystallization . These processes achieve high enantiomeric excess (ee) critical for pharmaceutical applications.
Physicochemical Properties
Solubility and Reactivity
The compound is miscible with polar solvents like water and ethanol due to its hydrogen-bonding capacity (, ) . Its reactivity includes:
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Coordination Chemistry: Acts as a bidentate ligand, forming octahedral complexes with metals like cobalt and nickel .
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Oxidation: Reacts with to yield imines or nitriles under acidic conditions.
Applications in Research and Industry
Coordination Chemistry
The -enantiomer’s rigid structure stabilizes transition metal complexes used in catalysis. For example, cobalt complexes facilitate asymmetric hydrogenation reactions, critical for producing enantiopure pharmaceuticals .
Pharmaceutical Intermediates
As a chiral auxiliary, 2,3-butanediamine, (R*,R*)-, directs stereoselectivity in synthesizing β-lactam antibiotics and antiviral agents. Its amine groups also serve as precursors for ureas and polyamides.
Industrial Polymers
Incorporated into polyurethane and epoxy resins, the diamine enhances mechanical strength and thermal stability. Bio-based production via microbial fermentation aligns with green chemistry initiatives.
Comparative Analysis with Related Diamines
Table 2: Comparison of Vicinal Diamines
| Compound | Stereoisomers | Boiling Point (°C) | Key Application |
|---|---|---|---|
| 2,3-Butanediamine, (R*,R*)- | 3 | 44–60 | Asymmetric catalysis |
| 1,2-Diaminopropane | 2 | 120–122 | Chelating agents |
| 1,2-Diaminocyclohexane | 3 | 180–182 | Polymer crosslinking |
The -enantiomer’s lower boiling point compared to 1,2-diaminocyclohexane reflects reduced molecular symmetry, while its chiral centers offer superior stereochemical control in catalysis .
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